

Data Presentation: Quantitative Analysis of Bandgap

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Compound of Interest				
Compound Name:	Platinum disulfide			
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The electronic band structure of **Platinum Disulfide** is highly sensitive to the number of constituent layers. The bandgap undergoes a substantial transition from a wide-gap semiconductor in its monolayer form to a narrow-gap semiconductor in its bulk counterpart. This phenomenon is primarily attributed to quantum confinement effects and strong interlayer van der Waals forces, which involve the hybridization of the pz orbitals of sulfur atoms in adjacent layers.[1][2] The experimentally and theoretically determined bandgap values are summarized below.

Number of Layers	Bandgap (Experimental)	Bandgap (Theoretical - DFT)	Bandgap Type
Monolayer (1L)	1.6 eV[1][3]	1.6 eV[1], 1.776 eV[4]	Indirect[1][3][5]
Bilayer (2L)	~1.2 eV[6]	-	Indirect[3]
Trilayer (3L)	~0.9 eV[6]	-	Indirect[3]
Bulk	0.25 eV[1][3][7]	0.25 eV[1]	Indirect[3]

Theoretical Framework and Visualization

The tuning of the PtS₂ bandgap is a direct consequence of interlayer interactions. As the number of layers increases, the hybridization between the pz orbitals of sulfur atoms in adjacent layers becomes more pronounced.[1] This interaction leads to the splitting of energy



bands, causing a reduction in the overall bandgap. In the monolayer form, the absence of this interlayer coupling results in the widest bandgap.

Relationship between PtS₂ layer count and its electronic bandgap.

Experimental Protocols

The synthesis and characterization of layered PtS₂ require precise control over experimental parameters. The following sections detail the common methodologies employed.

Synthesis: Chemical Vapor Deposition (CVD)

Large-area, uniform films of few-layer PtS₂ are commonly synthesized via a direct sulfurization process in a Chemical Vapor Deposition (CVD) system.[3][8]

- Substrate Preparation: A thin film of Platinum (Pt) metal, typically a few nanometers thick, is
 first deposited onto a suitable substrate, such as SiO₂/Si, using a technique like sputtering.
 [3]
- Furnace Setup: The Pt-coated substrate is placed in the center of a quartz tube furnace.

 High-purity sulfur powder is placed in a separate heating zone upstream from the substrate.

 [3]
- Evacuation and Purging: The furnace tube is evacuated to a low base pressure (e.g., 0.5 Pa) to remove atmospheric contaminants and then purged with an inert gas like Argon (Ar).[3]
- Sulfurization Process: The sulfur powder is heated to its vaporization point, and the resulting sulfur vapor is carried by the Ar gas flow towards the heated substrate. The Pt film reacts with the sulfur vapor at elevated temperatures to form a continuous PtS₂ film. The reaction pressure is a critical parameter for achieving high-quality semiconducting films.[3][5]
- Cooling: After the reaction, the furnace is cooled down to room temperature under an inert gas atmosphere to ensure the crystallinity and stability of the synthesized film.

Characterization and Bandgap Measurement

A suite of characterization techniques is necessary to confirm the quality of the synthesized PtS₂ and to determine its layer-dependent properties.

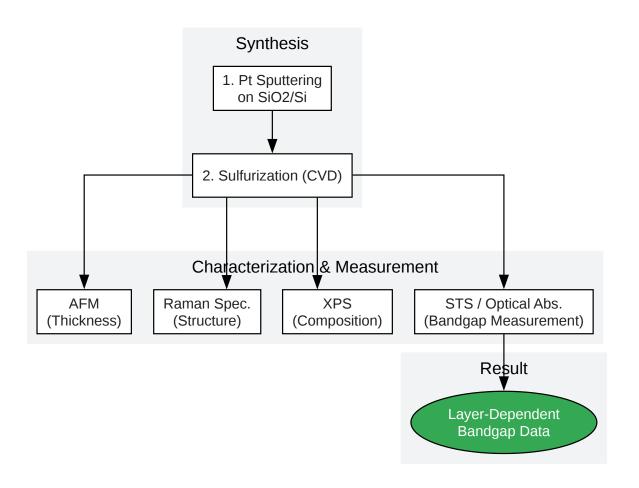
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- Atomic Force Microscopy (AFM): AFM is the primary technique used to determine the exact thickness of the synthesized films. By creating a scratch or edge on the film, a height profile can be obtained, revealing the number of PtS₂ layers.[5][8][9]
- Raman Spectroscopy: This non-destructive technique is used to confirm the crystalline structure and quality of PtS₂. The material exhibits characteristic Raman-active vibrational modes, namely the in-plane Eg and out-of-plane A1g modes.[9][10] The positions and intensity ratios of these peaks can provide information about the number of layers.[6]
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to verify the chemical composition and stoichiometry of the film, confirming the formation of PtS₂ and the absence of significant impurities or other phases like PtS.[5][7]
- Scanning Tunneling Spectroscopy (STS): STS is a powerful local probe technique that can
 directly measure the electronic density of states and determine the bandgap of the material
 with high spatial resolution.[11] It is particularly useful for experimentally determining the
 bandgaps of atomically thin materials.
- Optical Absorption Spectroscopy: The bandgap of semiconductor materials can be determined from their optical absorption spectra. By plotting (αhν)1/n against photon energy (hν), where α is the absorption coefficient, a Tauc plot is generated. For an indirect bandgap material like PtS₂, n=2. Extrapolating the linear portion of the plot to the energy axis yields the optical bandgap.[6][12]





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Experimental workflow for determining the bandgap of PtS2.

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